molecular formula C13H26O6 B1673973 Hydroxy-PEG3-(CH2)2-Boc CAS No. 186020-66-6

Hydroxy-PEG3-(CH2)2-Boc

Cat. No.: B1673973
CAS No.: 186020-66-6
M. Wt: 278.34 g/mol
InChI Key: KSXVEOLRERRELV-UHFFFAOYSA-N
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Description

Chemical Identity and Properties tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate (CAS 186020-66-6) is a polyethylene glycol (PEG)-based ester with a hydroxyl-terminated triethylene glycol chain. Its molecular formula is C₁₃H₂₆O₆ (MW 278.34 g/mol), and it is commonly referred to by synonyms such as hydroxy-PEG3-t-butyl ester or tert-butyl triethylene glycol-O-propionate. Key physical properties include:

  • Appearance: Colorless to light yellow/orange liquid .
  • Boiling Point: 365.8°C at 760 mmHg .
  • Density: 1.057 g/cm³ .
  • Purity: ≥97% (GC) .

. It serves as a key intermediate in organic synthesis, particularly for PEGylation strategies to enhance the solubility and stability of pharmaceuticals .

Properties

IUPAC Name

tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h14H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXVEOLRERRELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394426
Record name tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186020-66-6
Record name tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate
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Preparation Methods

Direct Esterification of 12-Hydroxy-4,7,10-Trioxadodecanoic Acid

The most straightforward method involves esterifying 12-hydroxy-4,7,10-trioxadodecanoic acid with tert-butyl alcohol under acid catalysis. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed at 0.5–1.0 mol% relative to the acid. The reaction proceeds under reflux in anhydrous toluene or dichloromethane (DCM), with water removal via Dean-Stark trap or molecular sieves to shift equilibrium toward ester formation.

Key Parameters:

  • Molar Ratio: Acid-to-alcohol ratios of 1:1.5–2.0 prevent side reactions.
  • Temperature: Reflux conditions (110–120°C for toluene; 40°C for DCM).
  • Yield: 70–85% after 12–24 hours, depending on acid strength and solvent.

tert-Butyl Chloroformate-Mediated Activation

For acid-sensitive substrates, tert-butyl chloroformate (Boc-Cl) activates the carboxylic acid in situ. The hydroxy-PEG3-acid is treated with Boc-Cl and a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0°C, followed by quenching with tert-butyl alcohol. This method avoids harsh acidic conditions and achieves yields of 80–90% within 4–6 hours.

Advantages:

  • Minimal epimerization of chiral centers.
  • Compatible with heat-labile PEG chains.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of methyl 12-hydroxy-4,7,10-trioxadodecanoate with tert-butyl alcohol in non-aqueous media. This green chemistry approach operates at 30–40°C with yields up to 65%, though scalability remains challenging due to enzyme cost.

Industrial Production Methods

Continuous-Flow Reactor Systems

Large-scale synthesis employs continuous-flow reactors to enhance mixing and heat transfer. Pre-mixed tert-butyl alcohol and PEG-acid are pumped through a catalyst-packed column (e.g., Amberlyst-15) at 100°C and 10 bar pressure. Residence times of 30–60 minutes achieve >90% conversion, with in-line IR monitoring for quality control.

Table 1: Comparative Analysis of Industrial Methods

Method Catalyst Temperature (°C) Pressure (bar) Yield (%)
Batch Esterification H₂SO₄ 110 Ambient 75
Continuous-Flow Amberlyst-15 100 10 92
Enzymatic Lipase B 35 Ambient 65

tert-Butyl Hydroperoxide Oxidation

Oxidative esterification using tert-butyl hydroperoxide (TBHP) converts 12-hydroxy-4,7,10-trioxadodecanal to the ester via a radical mechanism. Copper(II) chloride (CuCl₂) catalyzes the reaction at 50°C, yielding 78–82% product with minimal overoxidation.

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve PEG solubility but risk tert-butyl group cleavage. Non-polar solvents (toluene, hexane) favor esterification but necessitate prolonged reflux. Binary solvent systems (e.g., THF:toluene 1:3) balance reactivity and solubility.

Protecting Group Strategy

The hydroxyl group on the PEG chain requires temporary protection (e.g., trimethylsilyl ether) during esterification to prevent self-condensation. Deprotection with fluoride ions (TBAF) restores the hydroxyl functionality post-synthesis.

Purification Techniques

Chromatography (silica gel, eluting with ethyl acetate/hexane) isolates the product from unreacted acid and di-esters. Industrial processes use wiped-film evaporation to separate low-volatility PEG esters.

Comparative Analysis with Analogous Esters

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate exhibits superior hydrolytic stability compared to methyl or ethyl esters due to steric hindrance from the tert-butyl group. Its PEG chain enhances aqueous solubility, unlike non-PEGylated tert-butyl esters like tert-butyl acetate.

Table 2: Stability and Solubility Profile

Ester Type Hydrolytic Half-Life (pH 7.4) Water Solubility (mg/mL)
tert-Butyl (PEG3) 48 hours 15.2
Methyl (PEG3) 12 hours 22.5
tert-Butyl (non-PEG) 72 hours 0.3

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG3-(CH2)2-Boc undergoes various chemical reactions, including:

    Substitution Reactions: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Esterification Reactions: The hydroxy group can react with carboxylic acids to form esters.

Common Reagents and Conditions

Major Products

    Substitution: Tosylated derivatives.

    Deprotection: Free amine derivatives.

    Esterification: Ester derivatives.

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

One of the primary applications of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is in drug delivery systems. Its hydrophilic nature enhances the solubility and stability of therapeutic agents, facilitating their transport within biological systems. The compound can be utilized as a linker in bioconjugation processes to attach drugs to targeting moieties or carriers.

Case Study: Tumor-Targeting Drug Conjugates

A study demonstrated the synthesis of a tumor-targeting drug conjugate using tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate. The conjugate exhibited high selectivity for cancer cells compared to normal cells (1400–7500 times), attributed to receptor-mediated endocytosis mechanisms. This selectivity is critical for reducing side effects associated with traditional chemotherapy .

1.2 Bioconjugation

The compound serves as an effective spacer or linker in bioconjugation chemistry. It facilitates the attachment of biomolecules such as peptides and proteins to surfaces or other molecules, enhancing their stability and functionality.

Data Table: Comparison of Bioconjugation Linkers

Compound NameStructure FeaturesUnique Aspects
tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoateHydroxyl group; PEG derivativeHigh hydrophilicity; versatile in drug delivery
Polyethylene glycol derivativesVarying chain lengthsOften non-biodegradable; less reactive
Amino acids (e.g., L-Leucine)Simple amino acid structureDirectly involved in protein synthesis; lacks spacer functionality

Material Science Applications

2.1 Emulsification and Stabilization

In material science, tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is used for emulsification and stabilization in cosmetic and pharmaceutical formulations. Its ability to stabilize emulsions makes it valuable in developing creams and lotions that require consistent texture and performance.

Case Study: Cosmetic Formulations

Research indicates that the incorporation of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate into cosmetic formulations enhances the stability and shelf-life of products by preventing phase separation . This application underscores its importance in the cosmetic industry.

Chemical Synthesis

The compound is also utilized in various chemical synthesis processes due to its reactive functional groups. It can participate in esterification reactions and serve as an activated ester for coupling reactions.

Data Table: Synthesis Methods Overview

Synthesis MethodDescriptionYield
Amide CouplingReaction with amines to form stable amidesHigh yield observed
EsterificationReaction with alcohols for ester formationEfficient under controlled conditions

Mechanism of Action

The mechanism of action of Hydroxy-PEG3-(CH2)2-Boc involves its ability to act as a linker or spacer in various chemical and biological systems. The polyethylene glycol chain provides flexibility and hydrophilicity, while the Boc group offers protection during synthetic processes. The hydroxy group allows for further functionalization, enabling the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

tert-Butyl 12-Amino-4,7,10-trioxadodecanoate (CAS 252881-74-6)

This compound replaces the hydroxyl group with an amino (-NH₂) group, resulting in the molecular formula C₁₃H₂₇NO₅ (MW 277.4 g/mol). Key differences include:

Property Hydroxy Derivative Amino Derivative
Functional Group Hydroxyl (-OH) Amino (-NH₂)
Reactivity Esterification, ether formation Amide bond formation
Applications Drug solubility enhancement Drug conjugation, peptide synthesis
Storage Room temperature or refrigerated -20°C freezing
Purity ≥97% (GC) 97%

The amino variant is critical in synthesizing dicationic zinc phthalocyanines (ZnPcs) for theranostic applications, as demonstrated in . Its amino group enables covalent linkage to biomolecules, whereas the hydroxyl derivative is more suited for non-covalent modifications .

Other PEGylated Esters

  • Amino-PEG3-Acid tert-Butyl Ester (CAS 252881-74-6): Shares structural similarity but includes a carboxylic acid group, broadening its utility in bioconjugation .
  • Hydroxy-PEG3-CH₂CH₂COOtBu : A related ester with extended alkyl chains, offering tailored hydrophobicity for drug delivery systems .

Plant-Derived Compounds

These natural products are isolated from Zygophyllum fabago roots and exhibit biological activities (e.g., antioxidant properties), unlike the synthetic PEG derivatives discussed here .

Pharmaceutical Modifications

  • The hydroxyl derivative’s PEG chain improves pharmacokinetics by reducing immunogenicity and prolonging circulation time of drugs .
  • The amino derivative is utilized in peptide-drug conjugates, as seen in , where it facilitates linkage to ZnPcs for photodynamic therapy .

Commercial Availability and Handling

  • Suppliers : Both compounds are available from major suppliers (TCI America, Combi-Blocks Inc.), with prices varying by scale (e.g., 1 g of hydroxy derivative costs ~$5,000 ).
  • Safety: The hydroxy compound has a WGK Germany rating of 3 (moderate water hazard) , while the amino derivative requires handling under inert conditions due to its reactive -NH₂ group .

Biological Activity

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is a compound with significant biochemical relevance, particularly in the field of bioconjugate chemistry. Its unique structure, featuring hydroxyl and ester functional groups, allows it to interact with various biomolecules, influencing cellular processes and metabolic pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, dosage effects in animal models, and metabolic pathways.

Chemical Structure and Functionality
The compound acts primarily as a linker in bioconjugate chemistry. Its hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the ester group participates in esterification reactions. These interactions facilitate the formation of covalent bonds between biomolecules, enhancing their stability and functionality.

Table 1: Key Biochemical Properties of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate

PropertyDescription
Molecular FormulaC₁₄H₂₈O₅
Functional GroupsHydroxyl (-OH), Ester (-COO-)
SolubilityEnhanced solubility in aqueous media due to PEG spacer
Bioconjugation RoleUsed as a linker in antibody-drug conjugates (ADCs)

Cellular Effects

Influence on Cell Function
tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate modulates cell signaling pathways and gene expression. It enhances the solubility and stability of conjugated biomolecules, improving their cellular uptake and efficacy. The compound has been shown to alter the expression of genes involved in metabolic pathways, leading to significant changes in cellular responses.

Case Study: Gene Expression Modulation
In a study examining the effects of this compound on human cell lines, it was observed that treatment with tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate resulted in upregulation of genes associated with metabolic processes. This suggests its potential role in therapeutic applications where modulation of metabolism is desired.

Dosage Effects in Animal Models

The biological activity of tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate is dose-dependent. At low doses, it exhibits beneficial effects by enhancing bioavailability and efficacy. However, higher doses may lead to toxicity or adverse effects such as cellular toxicity or immune responses.

Table 2: Dosage Effects Observed in Animal Models

Dose (mg/kg)Observed Effect
1Enhanced bioavailabilityWell-tolerated
5Increased cellular uptakeOptimal dosage range
10Cellular toxicity observedPotential adverse effects

Metabolic Pathways

Metabolism and Interaction with Enzymes
tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate undergoes metabolism primarily through hydrolysis by esterases. This process generates the corresponding acid and alcohol forms which can enter various metabolic pathways. The interactions with specific enzymes are crucial for determining the compound's metabolic fate.

Transport and Distribution
The compound's distribution within cells is influenced by its binding affinity to proteins and cellular structures. Its hydrophilic nature enhances solubility and promotes efficient transport across cell membranes.

Q & A

Q. What are the common synthetic routes for tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate in bioconjugation chemistry?

The compound is typically synthesized via sequential etherification and esterification reactions. A key intermediate, 12-hydroxy-4,7,10-trioxadodecanoic acid, is prepared by reacting triethylene glycol with a protected propionic acid derivative. The hydroxyl group is then protected as a tert-butyl ester using tert-butyl chloroformate under basic conditions (e.g., DMAP or pyridine). Post-synthesis purification via column chromatography or preparative HPLC is critical to isolate the product with ≥95% purity. This method ensures compatibility with downstream bioconjugation applications, such as peptide coupling .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization relies on spectroscopic and mass spectrometry techniques:

  • 1H-NMR : Peaks at δ 1.4 ppm (tert-butyl group) and δ 3.5–3.7 ppm (ethylene oxide chain protons) confirm the backbone structure.
  • 13C-NMR : Signals near 80 ppm (tert-butyl carbon) and 170 ppm (ester carbonyl) validate the ester group.
  • HRMS-ESI : Exact mass determination (e.g., m/z 278.34 [M+H]+) ensures molecular consistency. Purity is further assessed via reverse-phase HPLC using a C18 column and acetonitrile/water gradients .

Q. What are the primary applications of this compound in developing biomedical imaging agents?

The compound serves as a hydrophilic spacer in bioconjugates for:

  • Fluorescent probes : Conjugation with phthalocyanine derivatives targets EGFR-overexpressing cancers, enhancing tumor specificity in imaging .
  • Immuno-SERS microscopy : Functionalization with Raman-active tags enables ultrasensitive detection of cell-surface antigens .
  • Antitumor vaccines : Linking to MUC1 glycopeptide antigens improves immune response by optimizing antigen presentation .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While not classified as hazardous under GHS, standard precautions include:

  • Using PPE (gloves, goggles) to avoid skin/eye contact.
  • Storing at –20°C in airtight containers to prevent hydrolysis.
  • Working in a well-ventilated fume hood, as thermal decomposition may release toxic vapors .

Advanced Research Questions

Q. What experimental strategies can optimize the coupling efficiency of this compound with peptide substrates?

Coupling efficiency depends on:

  • Activation reagents : HATU/HOBt systems yield >80% efficiency for amide bond formation with primary amines.
  • Solvent selection : Anhydrous DMF or DMSO minimizes side reactions.
  • Stoichiometry : A 1.2:1 molar ratio (linker:peptide) reduces unreacted peptide. Post-reaction, centrifugal filtration (3 kDa MWCO) removes excess linker, and MALDI-TOF confirms conjugation .

Q. How do researchers address solubility challenges when incorporating this compound into hydrophobic drug delivery systems?

Solubility in organic phases (e.g., dichloromethane) is improved by:

  • Co-solvent systems : Adding 10% THF or acetone to aqueous buffers.
  • Micellar encapsulation : Using PEG-PLGA copolymers to form nanoparticles (50–100 nm diameter). Dynamic light scattering (DLS) monitors aggregation, ensuring stability during formulation .

Q. What analytical approaches resolve discrepancies in molecular weight determination between theoretical and observed values?

Discrepancies often arise from:

  • Incomplete deprotection : Residual tert-butyl groups increase observed mass by 56 Da. TFA-mediated deprotection (30 min, 25°C) followed by ESI-MS validation resolves this.
  • Adduct formation : Sodium or potassium adducts in HRMS are mitigated by using ammonium formate buffers. Cross-validation with 2D NMR (HSQC, COSY) confirms structural assignments .

Q. How can storage conditions impact the compound's stability in long-term biochemical studies?

Degradation pathways include:

  • Hydrolysis : Moisture exposure cleaves the ester group, detected via HPLC peak splitting.
  • Oxidation : Trace peroxides in solvents form hydroxylated byproducts. Stability is maximized by:
  • Storing under argon at –20°C.
  • Adding 0.1% BHT as an antioxidant. Regular stability testing via TLC (Rf = 0.5 in ethyl acetate/hexane) ensures integrity over 12 months .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG3-(CH2)2-Boc
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG3-(CH2)2-Boc

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